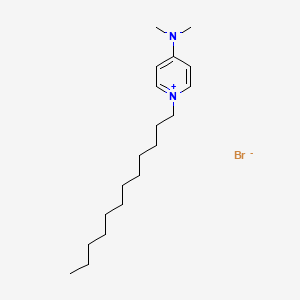
Guanosine, 2'-deoxy-, 5'-(ethyl carbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is a derivative of deoxyguanosine, a nucleoside composed of the purine base guanine attached to a deoxyribose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) typically involves the protection of the hydroxyl groups of deoxyguanosine followed by the introduction of the ethyl carbonate group. The process generally includes:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3’ and 5’ positions of deoxyguanosine are protected using silyl or acyl protecting groups.
Introduction of Ethyl Carbonate: The protected deoxyguanosine is then reacted with ethyl chloroformate in the presence of a base such as pyridine to introduce the ethyl carbonate group at the 5’ position.
Deprotection: The final step involves the removal of the protecting groups to yield Guanosine, 2’-deoxy-, 5’-(ethyl carbonate).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated synthesizers and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) can undergo various chemical reactions, including:
Hydrolysis: The ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield deoxyguanosine.
Oxidation: The guanine base can be oxidized to form 8-oxo-deoxyguanosine, a marker of oxidative stress.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Deoxyguanosine.
Oxidation: 8-oxo-deoxyguanosine.
Substitution: Various substituted deoxyguanosine derivatives depending on the nucleophile used.
Scientific Research Applications
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
Mechanism of Action
The mechanism of action of Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The ethyl carbonate group can be hydrolyzed, releasing deoxyguanosine, which can then participate in various biochemical pathways. The compound can also act as a substrate for DNA polymerases and reverse transcriptases, affecting DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
Deoxyguanosine: The parent compound without the ethyl carbonate group.
8-oxo-deoxyguanosine: An oxidized form of deoxyguanosine.
Guanosine: The ribose form of the nucleoside.
Uniqueness
Guanosine, 2’-deoxy-, 5’-(ethyl carbonate) is unique due to the presence of the ethyl carbonate group, which imparts distinct chemical properties and potential biological activities. This modification can enhance the compound’s stability and alter its interactions with enzymes and other biomolecules, making it a valuable tool in research and therapeutic applications.
Properties
CAS No. |
100021-47-4 |
|---|---|
Molecular Formula |
C13H17N5O6 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl ethyl carbonate |
InChI |
InChI=1S/C13H17N5O6/c1-2-22-13(21)23-4-7-6(19)3-8(24-7)18-5-15-9-10(18)16-12(14)17-11(9)20/h5-8,19H,2-4H2,1H3,(H3,14,16,17,20)/t6-,7+,8+/m0/s1 |
InChI Key |
HVBQBIOUEWAZAL-XLPZGREQSA-N |
Isomeric SMILES |
CCOC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O |
Canonical SMILES |
CCOC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)


![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
![Ethenone, [(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B14325301.png)
